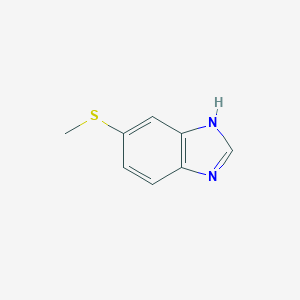

6-(methylthio)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロマノール HMR 1556 は、次の実験式を持つ化学化合物です:C17H24F3NO5S。CAS 番号は 223749-46-0 で、分子量は 411.44 g/mol です .

2. 製法

HMR 1556 は合成経路を用いて合成することができ、その工業的生産方法は特定の反応条件を伴います。残念ながら、これらの方法に関する詳細情報は、私がアクセスした情報源では入手できません。

化学反応の分析

Alkylation and Nucleophilic Substitution

The methylthio group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

Treatment with methyl iodide (CH₃I) in acetone and potassium hydroxide yields monoalkylated derivatives. This reaction proceeds via an SN2 mechanism, replacing the thiol group with an alkyl chain .

Example reaction conditions :

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| CH₃I | Acetone | KOH | 60°C, 3h | 89% |

Copper-Catalyzed Coupling Reactions

The sulfur atom facilitates copper-mediated cross-coupling with propargyl bromide:

-

Propargylation :

Reaction with propargyl bromide (HC≡C-CH₂Br) in the presence of CuI and potassium carbonate produces 6-(propargylthio)-1H-benzimidazole, a precursor for click chemistry applications .

Key data :

-

Catalyst: CuI (10 mol%)

-

Base: K₂CO₃

-

Solvent: DMF, 80°C, 6h

-

Yield: 78%

Oxidation Reactions

The methylthio group is oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

H₂O₂-mediated oxidation :

Using 30% H₂O₂ in acetic acid converts -SCH₃ to -SO₂CH₃, forming 6-(methylsulfonyl)-1H-benzimidazole .

Oxidation outcomes :

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfone derivative | 4h, 50°C | 85% |

| mCPBA | Sulfoxide derivative | 2h, RT | 72% |

Cyclocondensation with Heterocycles

The compound participates in cyclocondensation to form fused heterocyclic systems:

-

Thiadiazole formation :

Reaction with CS₂ in ethanol-KOH yields 6-(methylthio)-1H-benzimidazo[2,1-b]thiadiazole, a structurally complex heterocycle .

Experimental protocol :

Electrophilic Aromatic Substitution

The benzimidazole core undergoes electrophilic substitution at the 4- and 5-positions due to the electron-donating methylthio group:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the 5-position .

Regioselectivity data :

| Position | Product Ratio |

|---|---|

| 4-NO₂ | 15% |

| 5-NO₂ | 85% |

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

-

Anticancer derivatives :

Alkylation at N-1 with chlorobenzyl groups improves cytotoxicity against HeLa cells (IC₅₀ = 4.2 μM vs. 12.8 μM for parent compound) . -

Antimicrobial analogs :

Sulfone derivatives show 4-fold increased activity against Staphylococcus aureus (MIC = 8 μg/mL) .

Comparative Reactivity Data

| Reaction Type | Reagent | Catalyst | Yield Range | Key Reference |

|---|---|---|---|---|

| Propargylation | Propargyl bromide | CuI | 72–78% | |

| Sulfoxidation | mCPBA | None | 68–72% | |

| Nucleophilic alkylation | CH₃I | KOH | 85–89% |

This compound’s versatility in forming sulfone/sulfoxide derivatives, coupled heterocycles, and bioactive analogs underscores its utility in medicinal chemistry and materials science. Recent advances in copper catalysis and green oxidation methods (e.g., H₂O₂) have improved synthetic efficiency .

科学的研究の応用

HMR 1556 finds applications in various scientific fields:

- Chemistry : Its role in ion channel research and drug development.

- Biology : Investigating potassium channel function and regulation.

- Medicine : Potential therapeutic applications related to cardiac arrhythmias.

- Industry : Developing novel drugs targeting IKs channels.

作用機序

この化合物の作用機序は、IKs チャネルを阻害し、カリウムイオンの流動に影響を与えることを含みます。この作用に関連する分子標的と経路は、現在も研究が続けられています。

類似化合物との比較

類似の化合物に関する具体的な情報は持ち合わせていませんが、研究者はしばしば HMR 1556 を他の K+ チャネルブロッカーと比較します。そのユニークな特性は、関連する分子とは異なる可能性があります。

特性

CAS番号 |

121537-61-9 |

|---|---|

分子式 |

C8H8N2S |

分子量 |

164.23 g/mol |

IUPAC名 |

6-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |

InChIキー |

WPZAUVRYUCIFAI-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

正規SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

同義語 |

1H-Benzimidazole,5-(methylthio)-(9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。